

Physical properties of 3-Cyclohexyl-1-propyne (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclohexyl-1-propyne

Cat. No.: B099756

[Get Quote](#)

Physical Properties of 3-Cyclohexyl-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **3-Cyclohexyl-1-propyne**, a valuable intermediate in organic and pharmaceutical synthesis. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a schematic for a common synthetic pathway.

Core Physical Properties

The fundamental physical characteristics of **3-Cyclohexyl-1-propyne** are critical for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

Physical Property	Value	Conditions
Boiling Point	157-158 °C	Standard atmospheric pressure
Density	0.845 g/mL	25 °C

Experimental Protocols

While the precise historical experimental data for **3-Cyclohexyl-1-propyne** is not detailed in publicly available literature, the following represents standard, reliable methodologies for the determination of the boiling point and density of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath)
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps

Procedure:

- A small volume of **3-Cyclohexyl-1-propyne** is placed into the small test tube.
- The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in the Thiele tube containing a heating oil, ensuring the heat is distributed evenly.

- The apparatus is heated gently. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
- The heating is carefully adjusted to maintain a slow, steady stream of bubbles.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

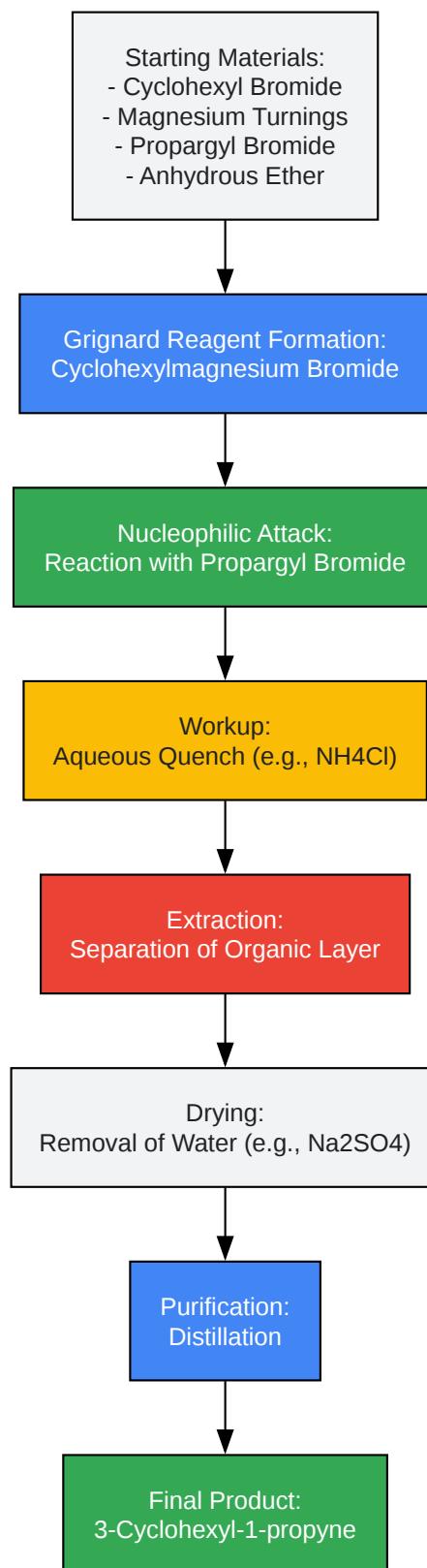
Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used to accurately determine the density of a liquid by measuring a precise volume.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Thermometer
- Water bath

Procedure:


- The clean, dry pycnometer is accurately weighed on an analytical balance (m_1).
- The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m_2).
- The pycnometer is emptied and thoroughly dried.

- The pycnometer is then filled with **3-Cyclohexyl-1-propyne**, brought to the same constant temperature in the water bath, adjusted to the mark, dried, and weighed (m_3).
- The density of the **3-Cyclohexyl-1-propyne** is calculated using the following formula:

Density = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the experimental temperature}$

Synthetic Workflow

3-Cyclohexyl-1-propyne is not a naturally occurring compound and is synthesized for use in further chemical reactions. A common and logical synthetic route involves the reaction of a cyclohexyl Grignard reagent with propargyl bromide. The following diagram illustrates the logical workflow for this synthesis and subsequent purification.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **3-Cyclohexyl-1-propyne**.

- To cite this document: BenchChem. [Physical properties of 3-Cyclohexyl-1-propyne (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099756#physical-properties-of-3-cyclohexyl-1-propyne-boiling-point-density\]](https://www.benchchem.com/product/b099756#physical-properties-of-3-cyclohexyl-1-propyne-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com